

Application Notes and Protocols for In Vivo Imaging with Radiolabeled MK-0736

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Compound of Interest

Compound Name: MK-0736

Cat. No.: B1677231

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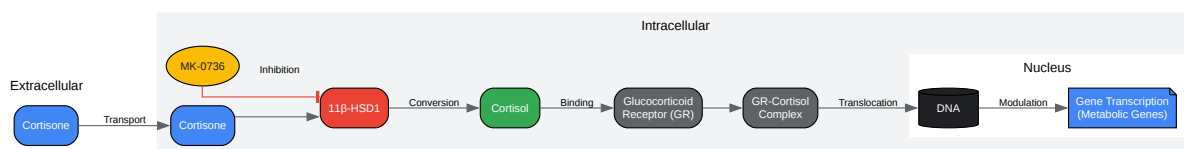
For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0736 is a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2] 11 β -HSD1 catalyzes the conversion of inactive cortisone to active cortisol, and its upregulation in metabolic tissues such as the liver and adipose tissue is associated with obesity, insulin resistance, and metabolic syndrome.[3][4][5] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[6][7][8] By radiolabeling **MK-0736**, we can create a PET tracer, [18F]**MK-0736**, to visualize and quantify the distribution and target engagement of this drug candidate in preclinical models. These application notes provide a hypothetical framework and detailed protocols for the use of [18F]**MK-0736** in in vivo imaging studies.

Signaling Pathway of 11 β -HSD1

The signaling pathway involving 11 β -HSD1 is centered on its role in glucocorticoid activation. Within the cell, 11 β -HSD1 converts cortisone to cortisol, which then binds to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus and modulates the transcription of genes involved in glucose and lipid metabolism.





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